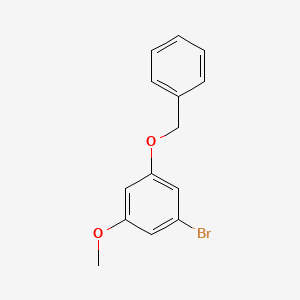![molecular formula C12H5F6NO2 B6331325 N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% CAS No. 71173-28-9](/img/structure/B6331325.png)
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide (NBTPM) is a small organic molecule that has a wide range of applications in scientific research. It is a derivative of maleimide, a compound that is known for its reactivity and stability, which makes it an ideal starting material for various syntheses. NBTPM has been used in the preparation of a variety of compounds and materials, including polymers, surfactants, catalysts, and pharmaceuticals. It is also used as an intermediate in the synthesis of other compounds, as well as a reagent in biochemistry and organic synthesis.
科学研究应用
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds and materials, including polymers, surfactants, catalysts, and pharmaceuticals. It is also used as a reagent in biochemistry and organic synthesis. In addition, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be used as a stabilizing agent in the preparation of proteins and other macromolecules. It is also used as a reagent in the synthesis of other compounds, such as peptides and nucleotides.
作用机制
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound that can react with a variety of functional groups. Its reactivity is due to its ability to form a covalent bond with a variety of functional groups, such as amines, thiols, and carboxylic acids. The reaction occurs when the maleimide group of the N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% molecule is activated by an acid, such as TFA or TSA. The activated maleimide then reacts with the functional group to form a covalent bond.
Biochemical and Physiological Effects
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound that can react with a variety of biological macromolecules, such as proteins, nucleic acids, and carbohydrates. This reactivity can lead to a variety of biochemical and physiological effects, depending on the type of molecule that is reacted with. For example, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be used to modify proteins, which can alter their structure and function. It can also be used to modify nucleic acids, which can affect their ability to replicate and transcribe.
实验室实验的优点和局限性
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly versatile reagent that can be used in a variety of laboratory experiments. It is a relatively stable compound and is relatively easy to handle and store. In addition, it is a relatively inexpensive reagent and can be purchased from a variety of suppliers. However, it is important to note that N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% is a highly reactive compound and should be handled with care. It is also important to note that N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% should not be used in the presence of oxygen or water, as it can react with these substances and produce toxic byproducts.
未来方向
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% has a wide range of potential applications in scientific research, and there are many future directions for its use. One potential future direction is in the development of new materials and compounds, such as polymers and surfactants. It could also be used as a reagent in the synthesis of other compounds, such as peptides and nucleotides. Another potential future direction is in the development of new methods for the synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% and its derivatives. Finally, N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% could be used as a reagent in the study of biological macromolecules, such as proteins and nucleic acids.
合成方法
N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98% can be synthesized through a variety of methods, including the reaction of maleimide with an appropriate amine or thiol. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction can be catalyzed by a variety of acids, such as trifluoroacetic acid (TFA), p-toluenesulfonic acid (TSA), or hydrochloric acid (HCl). The reaction is typically carried out at room temperature, but higher temperatures can be used to increase the rate of reaction.
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)6-3-7(12(16,17)18)5-8(4-6)19-9(20)1-2-10(19)21/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZCAULQGITDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


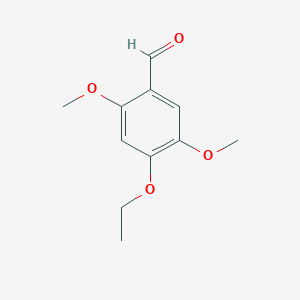
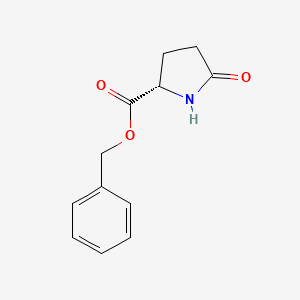

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)
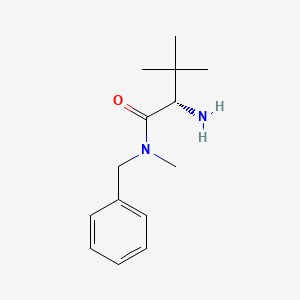

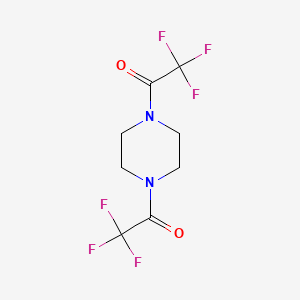
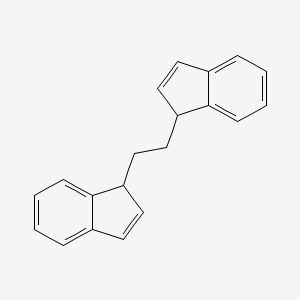
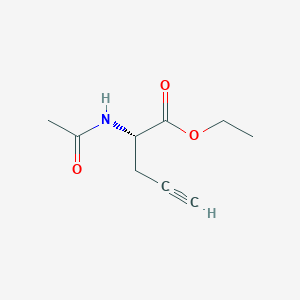

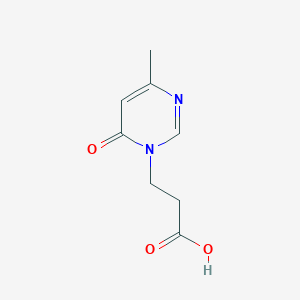
![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)
